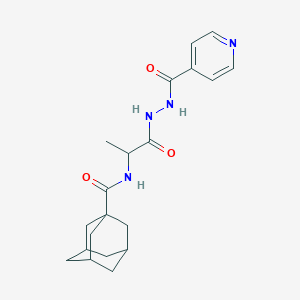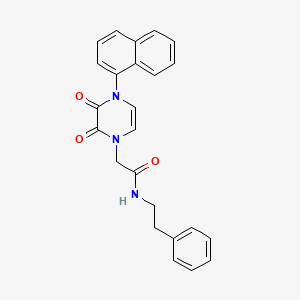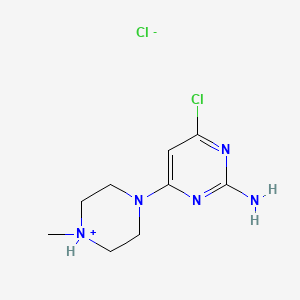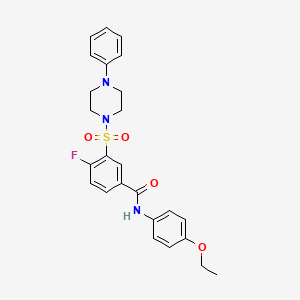
2-(adamantanylcarbonylamino)-N-(4-pyridylcarbonylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(adamantanylcarbonylamino)-N-(4-pyridylcarbonylamino)propanamide, also known as ACPA, is a synthetic compound that has been studied for its potential use in scientific research applications. ACPA has been found to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological systems.
Mécanisme D'action
2-(adamantanylcarbonylamino)-N-(4-pyridylcarbonylamino)propanamide acts as a selective agonist for the CB1 cannabinoid receptor, which is located primarily in the central nervous system. When this compound binds to the CB1 receptor, it activates a signaling cascade that leads to a variety of physiological effects. These effects are thought to be mediated by the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on the endocannabinoid system, this compound has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. This makes it a potentially useful tool for studying drug metabolism and drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(adamantanylcarbonylamino)-N-(4-pyridylcarbonylamino)propanamide in lab experiments is its specificity for the CB1 receptor. This allows researchers to selectively activate this receptor without affecting other receptors or physiological processes. However, this compound has also been found to have some limitations, including its relatively short half-life and potential for off-target effects.
Orientations Futures
There are a number of potential future directions for research involving 2-(adamantanylcarbonylamino)-N-(4-pyridylcarbonylamino)propanamide. One area of interest is the development of more potent and selective agonists for the CB1 receptor. Another potential direction is the study of this compound's effects on other physiological systems, such as the immune system or the cardiovascular system. Finally, this compound may also be useful in the development of new drugs for the treatment of a variety of diseases, including pain, anxiety, and depression.
Méthodes De Synthèse
2-(adamantanylcarbonylamino)-N-(4-pyridylcarbonylamino)propanamide is typically synthesized using a multi-step process that involves the reaction of adamantane with various reagents to form the adamantanylcarbonyl group. The resulting compound is then reacted with 4-pyridylcarbonyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
2-(adamantanylcarbonylamino)-N-(4-pyridylcarbonylamino)propanamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the study of the endocannabinoid system. This compound has been found to act as a selective agonist for the CB1 cannabinoid receptor, which is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood.
Propriétés
IUPAC Name |
N-[1-oxo-1-[2-(pyridine-4-carbonyl)hydrazinyl]propan-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-12(17(25)23-24-18(26)16-2-4-21-5-3-16)22-19(27)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,12-15H,6-11H2,1H3,(H,22,27)(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUOSDMPQAPRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)C1=CC=NC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2790315.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2790319.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2790320.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(o-tolyl)benzamide](/img/structure/B2790321.png)
![3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B2790323.png)


![4-(Cycloheptyliminomethyl)-6-[(4-methoxyphenyl)methyl]-3-methyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one](/img/structure/B2790329.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-(p-tolyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2790331.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2790332.png)
